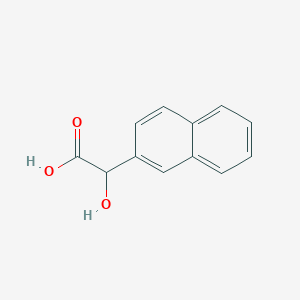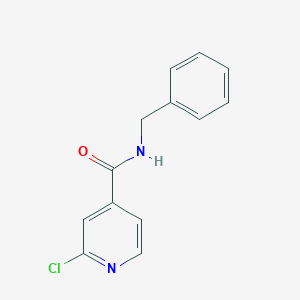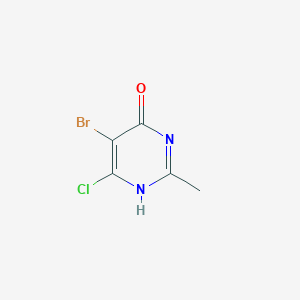
7-氯-1,8-萘啶-2-醇
描述
7-Chloro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is a heterocyclic compound, specifically a derivative of naphthyridine .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 7-Chloro-1,8-naphthyridin-2-ol, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . In one method, the reaction of 2-Amino-7-chloro-1,8-naphthyridine with phthalic anhydride leads to the corresponding phthalimide. Selective reduction of one of the imide carbonyl groups gives the corresponding alcohol .Molecular Structure Analysis
The molecular structure of 7-Chloro-1,8-naphthyridin-2-ol is characterized by the presence of a naphthyridine core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms .Physical and Chemical Properties Analysis
7-Chloro-1,8-naphthyridin-2-ol has a molecular weight of 180.59 . Other physical and chemical properties such as melting point, boiling point, and solubility are not well-documented.科学研究应用
催化酰胺化过程已经探索了 2-氯和 2,7-二氯-1,8-萘啶与带有官能团的一级酰胺之间的催化酰胺化,导致对称和非对称 2,7-二酰胺-1,8-萘啶的合成。此过程突出了官能团耐受性以及这些化合物在创建复杂分子结构中的潜力 (G. Ligthart 等人,2006 年)。
微波辅助合成已经开发出一种用于 7-氯-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸乙酯的微波辅助合成方法,该方法作为制备具有广泛生物活性的萘啶酮衍生物的重要中间体。该方法减少了反应时间和步骤,证明了该化合物在药学中的相关性 (S. Leyva-Ramos 等人,2017 年)。
化学配合物形成已经进行了含有新型三(7-萘啶基)甲烷衍生物的 Cu(I) 和 Pb(II) 配合物的合成和表征研究,提供了对结构、光谱和几何方面的见解。这些研究表明在材料科学和配位化学中的潜在应用 (X. Gan 等人,2011 年)。
抗氧化剂特性已经研究了 α-生育酚的四氢-1,8-萘啶醇类似物的脂质膜和低密度脂蛋白中的抗氧化特性。这些研究揭示了这些化合物在生物医学应用中的潜力,特别是它们的过氧自由基捕获活性及其抑制氧化过程的能力 (Tae-gyu Nam 等人,2007 年)。
外排泵抑制已经评估了 1,8-萘啶磺酰胺对耐多药金黄色葡萄球菌菌株中 TetK 和 MrsA 外排泵的抑制作用。这项研究指出了这些化合物在通过抑制将抗生素从细菌细胞中排出的外排机制来对抗抗生素耐药性的潜在用途 (C. D. M. Oliveira-Tintino 等人,2020 年)。
作用机制
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 7-chloro-1,8-naphthyridin-2-ol belongs, have diverse biological activities . For instance, Pagoclone, a compound containing a 1,8-naphthyridine core, acts on GABAA receptors in the brain .
Mode of Action
For example, Pagoclone, a related compound, is a partial agonist acting at GABAA receptors in the brain .
Biochemical Pathways
It is known that 1,8-naphthyridines can have various effects on biological systems .
Result of Action
Compounds in the 1,8-naphthyridines class have been associated with various biological activities .
生化分析
Biochemical Properties
7-Chloro-1,8-naphthyridin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition. Additionally, 7-Chloro-1,8-naphthyridin-2-ol can interact with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of 7-Chloro-1,8-naphthyridin-2-ol on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation and survival, making 7-Chloro-1,8-naphthyridin-2-ol a potential candidate for anticancer therapies. Furthermore, the compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
At the molecular level, 7-Chloro-1,8-naphthyridin-2-ol exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, 7-Chloro-1,8-naphthyridin-2-ol can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1,8-naphthyridin-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-1,8-naphthyridin-2-ol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-1,8-naphthyridin-2-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anticancer activity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
7-Chloro-1,8-naphthyridin-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of key metabolites, influencing the compound’s overall biological activity . Understanding the metabolic pathways of 7-Chloro-1,8-naphthyridin-2-ol is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 7-Chloro-1,8-naphthyridin-2-ol within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and safety .
Subcellular Localization
7-Chloro-1,8-naphthyridin-2-ol exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in modulating cellular processes .
属性
IUPAC Name |
7-chloro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMYNBQUTUEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535797 | |
| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15944-34-0 | |
| Record name | 7-Chloro-1H-[1,8]naphthyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,8-naphthyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





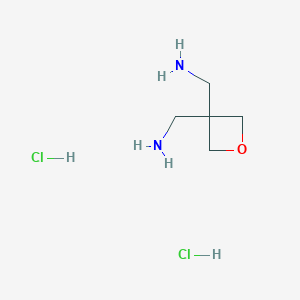
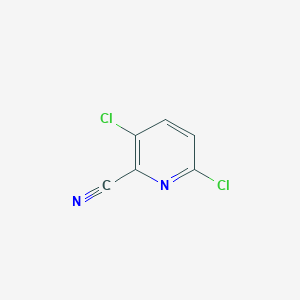
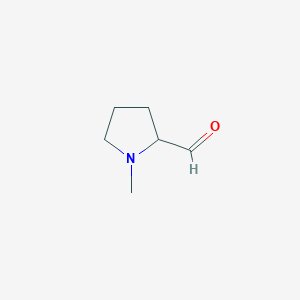
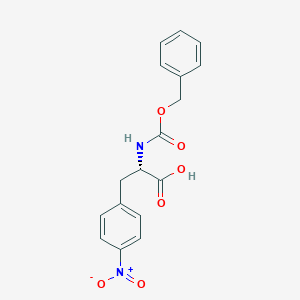


![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
